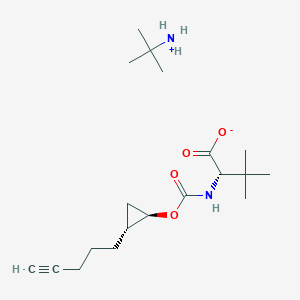

(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine

CAS No.:

Cat. No.: VC18819002

Molecular Formula: C19H34N2O4

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H34N2O4 |

|---|---|

| Molecular Weight | 354.5 g/mol |

| IUPAC Name | tert-butylazanium;(2S)-3,3-dimethyl-2-[[(1R,2R)-2-pent-4-ynylcyclopropyl]oxycarbonylamino]butanoate |

| Standard InChI | InChI=1S/C15H23NO4.C4H11N/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4;1-4(2,3)5/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18);5H2,1-3H3/t10-,11-,12-;/m1./s1 |

| Standard InChI Key | YWWBXQRMMYKIGX-AUYLJXNTSA-N |

| Isomeric SMILES | CC(C)(C)[C@@H](C(=O)[O-])NC(=O)O[C@@H]1C[C@H]1CCCC#C.CC(C)(C)[NH3+] |

| Canonical SMILES | CC(C)(C)C(C(=O)[O-])NC(=O)OC1CC1CCCC#C.CC(C)(C)[NH3+] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₉H₃₄N₂O₄, with a molecular weight of 354.5 g/mol . Its IUPAC name, tert-butylazanium; (2S)-3,3-dimethyl-2-[[(1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy-carbonyl]amino]butanoate, reflects its intricate stereochemistry. Key structural elements include:

-

A cyclopropoxy carbonylamino group with (1R,2R) configuration, critical for binding to viral proteases.

-

A pent-4-ynyl side chain that enhances lipophilicity and metabolic stability .

-

A tert-butylamine counterion, which improves solubility and crystallinity for purification .

The stereochemical precision of the cyclopropane ring (1R,2R) and the alpha-carbon (S-configuration) is essential for its biological activity, as even minor deviations disrupt protease inhibition .

Role in Antiviral Therapy

Grazoprevir Synthesis

(S)-3,3-Dimethyl-2-((((1R,2R)-2-(pent-4-yn-1-yl)cyclopropoxy)carbonyl)amino)butyric acid tert-butylamine is a key intermediate in the multi-step synthesis of Grazoprevir (MK-5172), a macrocyclic HCV NS3/4A protease inhibitor . The compound’s cyclopropane moiety mimics the natural substrate of the protease, enabling competitive inhibition with picomolar affinity. Clinical trials have demonstrated Grazoprevir’s efficacy in achieving sustained virologic response (SVR) rates exceeding 95% in genotype 1 HCV patients .

Mechanism of Action

The tert-butylamine salt form enhances the compound’s bioavailability by increasing aqueous solubility, a common strategy in salt selection for active pharmaceutical ingredients (APIs) . Upon administration, Grazoprevir disrupts viral replication by binding to the NS3/4A protease’s catalytic site, preventing polyprotein processing and virion assembly .

Synthesis and Manufacturing

Cyclopropane Ring Formation

The synthesis begins with the stereoselective construction of the (1R,2R)-cyclopropane ring via Simmons-Smith cyclopropanation of a pent-4-yn-1-yl-substituted olefin . This reaction employs a zinc-copper couple and diiodomethane, achieving enantiomeric excess (ee) >99% through chiral auxiliary-mediated control .

Coupling and Salt Formation

The cyclopropane intermediate is then coupled to (S)-3,3-dimethyl-2-aminobutyric acid using carbonyldiimidazole (CDI) activation, followed by salt formation with tert-butylamine in anhydrous tetrahydrofuran (THF) . The final product is isolated via crystallization, yielding a white crystalline solid with >98% purity .

Table 1: Key Synthetic Parameters

| Parameter | Value |

|---|---|

| Cyclopropanation Yield | 85–90% |

| Coupling Reaction Efficiency | 92% |

| Final Purity | >98% (HPLC) |

| Storage Conditions | 2–8°C under nitrogen |

Emerging Applications in COVID-19 Research

Challenges and Future Directions

While preliminary data are promising, pharmacokinetic optimization is required to address the 3CL protease’s larger active site. Modifications to the pent-4-ynyl chain or tert-butylamine counterion may enhance potency against coronaviruses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume